3,6-Dichloropyrido[2,3-b]pyrazine
Overview
Description
3,6-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyrido ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyrido[2,3-b]pyrazine typically involves the chlorination of pyrido[2,3-b]pyrazine. One common method is the reaction of pyrido[2,3-b]pyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of intermediate chloropyridines, which are subsequently cyclized to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyrido[2,3-b]pyrazines, N-oxides, dihydro derivatives, and biaryl or alkyl-aryl compounds .
Scientific Research Applications
3,6-Dichloropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes, enhancing the properties of these products.
Mechanism of Action
The mechanism of action of 3,6-Dichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor modulator by binding to receptor sites and altering signal transduction pathways. These interactions result in various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without chlorine substitutions.
3,6-Dibromopyrido[2,3-b]pyrazine: A similar compound with bromine atoms instead of chlorine.
3,6-Difluoropyrido[2,3-b]pyrazine: A derivative with fluorine atoms at the 3rd and 6th positions.
Uniqueness
3,6-Dichloropyrido[2,3-b]pyrazine is unique due to the presence of chlorine atoms, which influence its reactivity and electronic properties. The chlorine atoms enhance the compound’s ability to undergo nucleophilic substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the electronic effects of chlorine contribute to the compound’s potential as a building block for materials with specific electronic properties .
Properties
IUPAC Name |
3,6-dichloropyrido[2,3-b]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOIBAINLGWGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=CN=C21)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299024 | |
Record name | 3,6-Dichloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350925-22-2 | |
Record name | 3,6-Dichloropyrido[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350925-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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